4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride
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Overview
Description
4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride is a chemical compound with the molecular formula C6H8Cl3N3O4S2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride typically involves the chlorination of 1,3-benzenedisulfonamide followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but with different halogen substitution.
5-Amino-4,6-dichloropyrimidine: Shares the dichloro substitution but differs in the core structure.
Uniqueness
4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride is unique due to its specific halogenation pattern and the presence of both amino and sulfonamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-amino-5,6-dichlorobenzene-1,3-disulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3O4S2.ClH/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8;/h1H,9H2,(H2,10,12,13)(H2,11,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDTPKPHRJPTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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